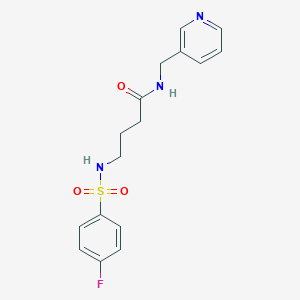

1-(6-(1H-1,2,4-三唑-1-基)吡哒嗪-3-基)-N-(喹啉-8-基)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

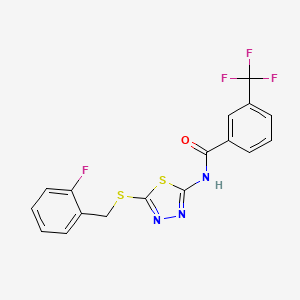

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide is a synthetic molecule that appears to be designed for biological activity, given its structural features that are common in drug design, such as a piperidine ring, a carboxamide group, and heterocyclic components like triazole and quinoline. These features suggest potential interactions with biological targets, possibly enzymes or receptors.

Synthesis Analysis

While the exact synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide is not detailed in the provided papers, similar compounds have been synthesized through multi-step processes involving cyclization, halogenation, and cross-coupling reactions. For instance, the synthesis of related piperazine derivatives involves initial cyclization followed by treatment with various reagents and catalysts such as isoamylnitrite, diiodomethane, and copper iodide, and subsequent cross-coupling with boronic acids in the presence of palladium catalysts .

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit a complex three-dimensional conformation due to the presence of multiple aromatic systems and a flexible piperidine ring. The triazole and quinoline moieties are known for their ability to engage in π-π stacking and hydrogen bonding, which could be relevant for its binding to biological targets.

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The carboxamide linkage is typically stable under physiological conditions, but it could be involved in hydrogen bonding. The triazole ring could participate in nucleophilic substitution reactions, especially if it is activated by adjacent substituents. The presence of a piperidine ring suggests potential for basicity and nucleophilicity, which could be exploited in further chemical modifications or during interactions with biological acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide would be influenced by its molecular structure. The compound is likely to be relatively lipophilic due to its aromatic systems, which could affect its solubility and permeability across biological membranes. The presence of heteroatoms such as nitrogen may confer the ability to form hydrogen bonds, impacting its solubility in polar solvents. The compound's stability, melting point, and boiling point would be determined by the strength of intermolecular forces between its molecules, which in turn are influenced by the molecular conformation and the presence of functional groups.

The provided papers do not directly discuss the compound but offer insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics of the compound of interest .

科学研究应用

合成和正性肌力评价

- 合成了一系列化合物,包括所述化学衍生物,并评估了它们的正性肌力活性。与标准药物(如米力农)相比,这些衍生物在增加离体兔心脏制剂中的卒中容积方面表现出有希望的活性 (Liu et al., 2009).

抗菌剂合成

- 一项关于噻唑烷酮衍生物的研究,包括与 1-(6-(1H-1,2,4-三唑-1-基)吡哒嗪-3-基)-N-(喹啉-8-基)哌啶-4-甲酰胺 结构相关的化合物,重点介绍了它们的合成和对各种细菌和真菌的抗菌活性 (Patel et al., 2012).

潜在抗精神病药

- 制备了 1192U90 的杂环类似物,包括与目标化学结构相似的化合物,并对其进行了评估,以作为潜在的抗精神病药。它们显示出与标准化合物相当的有效体内活性 (Norman et al., 1996).

新型吡唑并[3,4-d]嘧啶衍生物

- 合成了与 1-(6-(1H-1,2,4-三唑-1-基)吡哒嗪-3-基)-N-(喹啉-8-基)哌啶-4-甲酰胺 相关的化合物,特别是吡唑并[3,4-d]嘧啶衍生物,并显示出显着的抗菌活性 (Holla et al., 2006).

抗分枝杆菌活性

- 一项涉及新型 1-(8-喹啉氧基)-3-哌嗪基(哌啶基)-5-(4-氰基-3-三氟甲基苯基氨基)-s-三嗪的研究,其结构与目标化合物相似,证明了对结核分枝杆菌 H37Rv 菌株具有显着的体外抗分枝杆菌活性 (Patel et al., 2011).

尿选择性 α1-肾上腺素受体拮抗剂

- 结构与目标化合物相似的芳基哌嗪被确定为 α1-肾上腺素受体亚型选择性拮抗剂,显示出在人类下尿路中使用的前景 (Elworthy et al., 1997).

嗜酸性粒细胞浸润抑制剂的合成

- 合成了与目标化学物质相关的化合物,包括 [1, 2, 4]三唑并[1, 5-b]吡哒嗪和咪唑并[1, 2-b]吡哒嗪,并评估了它们的抗组胺活性以及对嗜酸性粒细胞浸润的抑制作用,证明了治疗特应性皮炎和过敏性鼻炎的潜力 (Gyoten et al., 2003).

属性

IUPAC Name |

N-quinolin-8-yl-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N8O/c30-21(25-17-5-1-3-15-4-2-10-23-20(15)17)16-8-11-28(12-9-16)18-6-7-19(27-26-18)29-14-22-13-24-29/h1-7,10,13-14,16H,8-9,11-12H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEZDUCFYOHSQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=CC3=C2N=CC=C3)C4=NN=C(C=C4)N5C=NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2502147.png)

![2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2502148.png)

![7-(3-fluorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2502152.png)

![(4As,8aS)-2,3,4a,5,6,7,8,8a-octahydro-[1,4]dioxino[2,3-c]pyridine;hydrochloride](/img/structure/B2502155.png)

![1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B2502157.png)

![2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole](/img/structure/B2502159.png)

![5-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2502161.png)